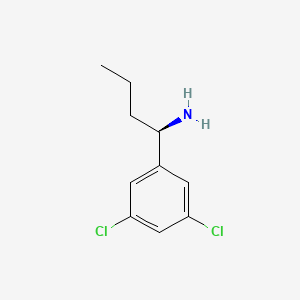
Methyl 3-methyl-4-(methylthio)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-4-(methylthio)benzoate is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-(methylthio)benzoate can be synthesized through several methods. One common method involves the esterification of 3-methyl-4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of toluene with methyl 4-(methylthio)benzoyl chloride, followed by esterification with methanol. This method requires the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions can enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-4-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Methyl 3-methyl-4-(methylsulfinyl)benzoate or methyl 3-methyl-4-(methylsulfonyl)benzoate.
Reduction: 3-methyl-4-(methylthio)benzyl alcohol.
Substitution: Methyl 3-methyl-4-(methylthio)-2-nitrobenzoate or methyl 3-methyl-4-(methylthio)-2-bromobenzoate.
Applications De Recherche Scientifique
Methyl 3-methyl-4-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-4-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but lacks the additional methyl group on the benzene ring.
Methyl 3-methylbenzoate: Lacks the methylthio group, affecting its chemical reactivity and applications.
Methyl 4-methylbenzoate: Similar but with different substitution pattern, leading to different chemical properties.
Uniqueness
Methyl 3-methyl-4-(methylthio)benzoate is unique due to the presence of both a methyl group and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H12O2S |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
methyl 3-methyl-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H12O2S/c1-7-6-8(10(11)12-2)4-5-9(7)13-3/h4-6H,1-3H3 |
Clé InChI |
WWWXZUTWZHIOHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


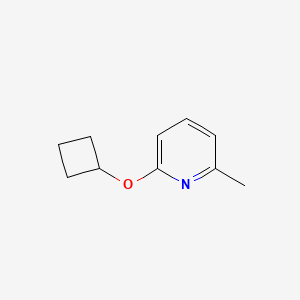
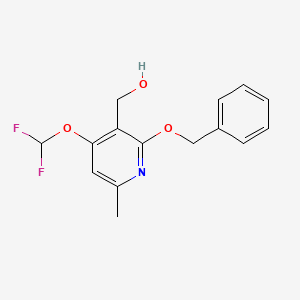
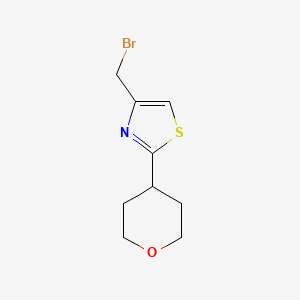

![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)

![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
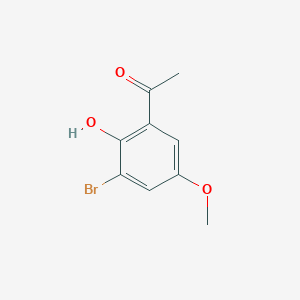

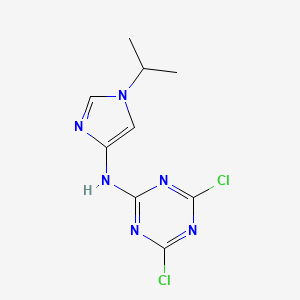
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)

